molecular formula C6H7N3 B10760830 4-Imino-5-methidyl-2-methylpyrimidine CAS No. 918960-40-4

4-Imino-5-methidyl-2-methylpyrimidine

Cat. No.: B10760830
CAS No.: 918960-40-4
M. Wt: 121.14 g/mol
InChI Key: AXFPKNUSOMMYRV-UHFFFAOYSA-N
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Description

2-methyl-5-methylidenepyrimidin-4-imine is an organic compound belonging to the class of hydropyrimidines. These compounds contain a hydrogenated pyrimidine ring, which means they have fewer double bonds than the maximum possible number. The chemical formula for 2-methyl-5-methylidenepyrimidin-4-imine is C₆H₇N₃ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-methylidenepyrimidin-4-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aldehydes with primary amines in the presence of a catalyst. For instance, the reaction of an aldehyde with a primary amine in the presence of a nickel catalyst can lead to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for 2-methyl-5-methylidenepyrimidin-4-imine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-methylidenepyrimidin-4-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-methyl-5-methylidenepyrimidin-4-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-methylidenepyrimidin-4-imine involves its interaction with specific molecular targets. One known target is thiamine-phosphate synthase, an enzyme involved in the biosynthesis of thiamine (vitamin B1). The compound can inhibit the activity of this enzyme, affecting the metabolic pathways that depend on thiamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-methylidenepyrimidin-4-imine is unique due to its specific structure and the presence of both a methyl and a methylene group on the pyrimidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

918960-40-4

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

2-methyl-5-methylidenepyrimidin-4-imine

InChI

InChI=1S/C6H7N3/c1-4-3-8-5(2)9-6(4)7/h3,7H,1H2,2H3

InChI Key

AXFPKNUSOMMYRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)C(=C)C=N1

Origin of Product

United States

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